molecular formula C11H14ClN7O B13938833 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine

4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine

Cat. No.: B13938833
M. Wt: 295.73 g/mol
InChI Key: UDJICUHYPLEBJG-UHFFFAOYSA-N
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Description

4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-morpholinopyrimidine moiety

Preparation Methods

The synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyrimidine moiety: The pyrazole intermediate is then reacted with a chloro-substituted pyrimidine derivative in the presence of a base such as potassium carbonate.

    Morpholine substitution: The final step involves the substitution of the chloro group with morpholine, typically under reflux conditions in an appropriate solvent like ethanol.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine sites, using reagents such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the catalytic subunit of the enzyme, preventing the phosphorylation of phosphoinositides. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer and other proliferative diseases .

Comparison with Similar Compounds

4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine can be compared with other PI3K inhibitors, such as:

    Wortmannin: A natural product that also inhibits PI3K but has a different structure and mechanism of action.

    LY294002: A synthetic compound that inhibits PI3K by binding to its ATP-binding site.

    Idelalisib: A clinically approved PI3K inhibitor used in the treatment of certain types of cancer.

The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of PI3K isoforms .

Properties

Molecular Formula

C11H14ClN7O

Molecular Weight

295.73 g/mol

IUPAC Name

4-(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C11H14ClN7O/c12-7-5-6(8-9(13)17-18-10(8)14)15-11(16-7)19-1-3-20-4-2-19/h5H,1-4H2,(H5,13,14,17,18)

InChI Key

UDJICUHYPLEBJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)C3=C(NN=C3N)N

Origin of Product

United States

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